![molecular formula C7H10N2O2 B585822 [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid CAS No. 145041-27-6](/img/structure/B585822.png)

[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

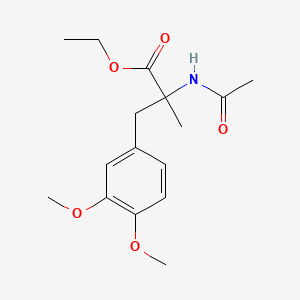

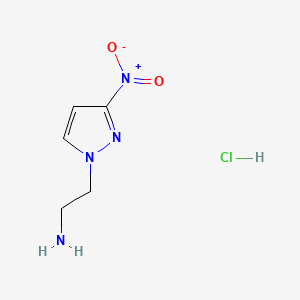

“[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . The compound also contains an aminomethyl group and an acetic acid group . It’s worth noting that the exact structure and properties of this specific compound might vary depending on the substitutions at different positions in the molecule .

Synthesis Analysis

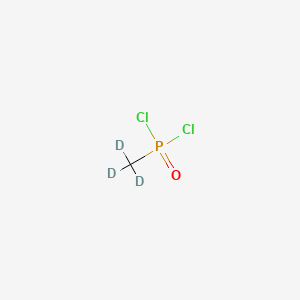

The synthesis of pyrrole derivatives involves various tactical approaches . For instance, the Paal-Knorr Pyrrole Synthesis is a common method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines . Another method involves the coupling of substituted 2-(aminomethyl)malononitrile as a C-terminal glycine unit and N-terminal amine using CsOAc and O2 in an aqueous solution .Chemical Reactions Analysis

Pyrrole and its derivatives undergo a variety of chemical reactions. For instance, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides . Furthermore, amines can react with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid” would depend on its exact molecular structure. For instance, the compound’s solubility, melting point, and boiling point would be influenced by the nature and position of the substituents on the pyrrole ring .Applications De Recherche Scientifique

Organic Synthesis : The compound has been used in the synthesis of pyrrole derivatives, demonstrating its versatility in organic chemistry. For instance, Tarasova et al. (2019) synthesized 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters via a one-pot reaction, illustrating the utility of pyrrole derivatives in complex organic synthesis processes (Tarasova et al., 2019).

Medicinal Chemistry Applications : Some derivatives of this compound have shown potential in inhibiting the aldose reductase enzyme and protein glycation, which could be beneficial in treating various pathological conditions. Anagnostou et al. (2002) synthesized a derivative that inhibited aldose reductase and protein glycation, indicating its potential in therapeutic applications (Anagnostou et al., 2002).

Material Science : The compound has been used in the synthesis of poly(pyrrole)s, which are known for their conducting properties. Ho-Hoang et al. (1996) described the synthesis and characterization of poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid, highlighting its application in creating new conducting materials (Ho-Hoang et al., 1996).

Insecticidal Applications : Pyrrole derivatives have been explored for their insecticidal properties. Abdelhamid et al. (2022) synthesized biologically active pyrrole derivatives demonstrating significant insecticidal bioefficacy, indicating the potential of these compounds in agricultural applications (Abdelhamid et al., 2022).

Safety and Hazards

Orientations Futures

The future directions in the study of “[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid” and similar compounds could involve exploring their potential therapeutic applications. For instance, pyrrole derivatives are known to exhibit a wide range of biological activities, and many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . Additionally, new synthetic methods and reactions involving these compounds could also be explored .

Propriétés

IUPAC Name |

2-[2-(aminomethyl)pyrrol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h1-3H,4-5,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGXOKCYOMZMKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)CN)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665096 |

Source

|

| Record name | [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid | |

CAS RN |

145041-27-6 |

Source

|

| Record name | [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)

![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)